molecular formula C15H14N4O6S2 B5002210 4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Cat. No.: B5002210
M. Wt: 410.4 g/mol
InChI Key: HCBXCHUKUFYEEH-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C15H14N4O6S2.

Preparation Methods

The synthesis of 4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide. This process is carried out under mild conditions using various aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its potential therapeutic effects . The molecular targets include the active sites of carbonic anhydrases, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can be compared with other sulfonamide-based inhibitors of carbonic anhydrases. Similar compounds include:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.

    Methazolamide: Another inhibitor with similar applications but different pharmacokinetic properties.

    Dorzolamide: Used primarily in the treatment of glaucoma.

What sets this compound apart is its unique structure, which may offer enhanced specificity and potency compared to other inhibitors .

Properties

IUPAC Name

4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2/c1-25-13-7-2-9(8-12(13)19(21)22)14(20)18-15(26)17-10-3-5-11(6-4-10)27(16,23)24/h2-8H,1H3,(H2,16,23,24)(H2,17,18,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBXCHUKUFYEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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